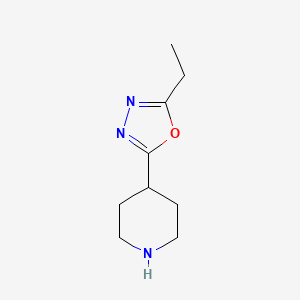

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by techniques such as FT-IR, LCMS, and NMR .

科学的研究の応用

Pharmacological Activity

1,3,4-Oxadiazole derivatives, such as “4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine”, have a broad spectrum of pharmacological activities . They are known to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activity of 1,3,4-oxadiazole derivatives have been investigated against various strains of bacteria and fungi . For instance, 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol and 5-(3,5-dibromophenyl)-1,3,4-oxadiazol-2-amine were tested against Gram-positive bacteria like Streptococcus aureus, Bacillus subtilis, and Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli .

Anti-Inflammatory and Analgesic Activity

1,3,4-Oxadiazole derivatives are known to exhibit anti-inflammatory and analgesic properties . They are considered important pharmacophores and have been associated with multiple biological activities, including anti-inflammatory and analgesic effects .

Antiviral Activity

1,3,4-Oxadiazole derivatives have shown potential as antiviral agents . For example, Raltegravir, an antiretroviral drug, contains a 1,3,4-oxadiazole unit .

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been studied for their anticancer properties . Zibotentan, an anticancer agent, contains a 1,3,4-oxadiazole unit .

Antitrypanosomal Activity

1,3,4-Oxadiazole derivatives have been studied for their potential antitrypanosomal activity . The synthesized compounds were evaluated for cytotoxicity and anti-trypanosomal activity .

Antifungal Activity

1,3,4-Oxadiazole derivatives have been evaluated for their antifungal activities . The in vitro antifungal activities of these compounds were tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Materials Science Applications

1,3,4-Oxadiazole structures have become promising scaffolds for materials science applications, including OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

作用機序

- The primary targets of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can vary depending on its specific application. However, it is demonstrated that 1,3,4-oxadiazole hybrids with other pharmacophores have different mechanisms of action by targeting various enzymes and proteins involved in cancer cell proliferation .

Target of Action

特性

IUPAC Name |

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGUDFBYMVFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)